Cas no 6622-55-5 (N-Benzylanthranilic Acid)
N-Benzylanthranilic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(Benzylamino)benzoic acid
- N-Benzylanthranilic Acid
- Benzoic acid,2-[(phenylmethyl)amino]-
- DTXSID70216414
- Benzoic acid, 2-[(phenylmethyl)amino]-
- 2-(Benzylamino)benzoic acid #
- D88963
- Oprea1_577333
- 2-(Benzylamino)benzoicacid
- 2-(N-benzyl)aminobenzoic acid
- SB76768
- EN300-62356
- BS-44096
- 5KUW6HS9CF
- B2769
- NSC-54640
- NSC54454
- NSC 54454
- AKOS005207206
- 6622-55-5
- SCHEMBL2691864
- SY050364
- Z381345984
- NSC 54640
- Anthranilic acid, N-benzyl-
- NSC-54454
- A835374
- 2-(Benzylamino)benzoic acid, 96%
- NS00035980
- 2-((Phenylmethyl)amino)benzoic acid
- EINECS 229-572-1
- 2-[(phenylmethyl)amino]benzoic acid
- N-Benzyl-o-aminobenzoic acid
- NSC54640
- FT-0636195
- Oprea1_473239
- MFCD00020247
- 2-Benzylamino-benzoic acid
- DB-054886
-
- MDL: MFCD00020247
- Inchi: 1S/C14H13NO2/c16-14(17)12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17)
- InChI Key: JGQKORRBYIBYOF-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1NCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 227.09500
- Monoisotopic Mass: 227.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: nothing
- Topological Polar Surface Area: 49.3A^2
Experimental Properties
- Color/Form: Powder
- Density: 1.247
- Melting Point: 169.0 to 174.0 deg-C
- Boiling Point: 409.5 °C at 760 mmHg
- Flash Point: 201.4 °C
- Refractive Index: 1.66
- PSA: 49.33000
- LogP: 3.06990
N-Benzylanthranilic Acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
N-Benzylanthranilic Acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
N-Benzylanthranilic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 722200-50G |
2-(Benzylamino)benzoic acid |
6622-55-5 | 96% | 50G |
¥614.49 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N871133-25g |
N-Benzylanthranilic Acid |
6622-55-5 | 98% | 25g |
1,485.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WH331-1g |
N-Benzylanthranilic Acid |
6622-55-5 | 98.0%(T) | 1g |
¥237.0 | 2022-05-30 | |
| TRC | B224935-1g |
N-Benzylanthranilic Acid |
6622-55-5 | 1g |
$ 69.00 | 2023-04-18 | ||
| TRC | B224935-5g |
N-Benzylanthranilic Acid |
6622-55-5 | 5g |
$ 75.00 | 2023-04-18 | ||
| TRC | B224935-10g |
N-Benzylanthranilic Acid |
6622-55-5 | 10g |
$ 104.00 | 2023-04-18 | ||
| TRC | B224935-25g |
N-Benzylanthranilic Acid |
6622-55-5 | 25g |
$ 133.00 | 2023-04-18 | ||
| TRC | B224935-100g |
N-Benzylanthranilic Acid |
6622-55-5 | 100g |
$ 356.00 | 2023-04-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N64440-1g |
2-(Benzylamino)benzoic acid |
6622-55-5 | 1g |
¥98.0 | 2021-09-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023989-25g |
N-Benzylanthranilic Acid |
6622-55-5 | 98% | 25g |
¥1426 | 2024-05-22 |
N-Benzylanthranilic Acid Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on N-Benzylanthranilic Acid
Introduction to N-Benzylanthranilic Acid (CAS No. 6622-55-5)
N-Benzylanthranilic Acid, chemically designated as C₁₁H₁₁NO₂, is a significant compound in the field of pharmaceutical and biochemical research. This compound is characterized by its benzyl-substituted anthranilic acid structure, which makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The CAS number 6622-55-5 uniquely identifies this substance, ensuring precise classification and communication within the scientific community.
The molecular structure of N-Benzylanthranilic Acid consists of a benzene ring substituted with a carboxylic acid group and an amine group, where the amine is further modified with a benzyl group. This particular arrangement imparts unique chemical properties that make it useful in multiple applications, particularly in drug development and biochemical studies. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its reactivity, making it a versatile building block for synthetic chemists.
Recent advancements in pharmaceutical research have highlighted the potential of N-Benzylanthranilic Acid as a precursor in the synthesis of novel therapeutic agents. Its structural features allow for modifications that can lead to compounds with enhanced biological activity. For instance, studies have demonstrated its utility in the development of new anti-inflammatory and analgesic drugs. The ability to functionalize the benzyl group and the carboxylic acid moiety provides chemists with a high degree of flexibility in designing molecules with specific pharmacological profiles.
In addition to its role in drug synthesis, N-Benzylanthranilic Acid has been explored for its applications in biochemical research. Its derivatives have been used as substrates or inhibitors in enzymatic studies, helping researchers understand the mechanisms of various metabolic pathways. The compound's ability to interact with biological targets makes it a valuable tool in understanding disease processes and developing targeted therapies.
The synthesis of N-Benzylanthranilic Acid typically involves the reaction of anthranilic acid with benzylamine under controlled conditions. This reaction can be carried out using various catalysts and solvents to optimize yield and purity. The choice of reaction conditions can significantly influence the final product's properties, making process optimization a critical aspect of its production.
Quality control and analytical techniques play a crucial role in ensuring the purity and consistency of N-Benzylanthranilic Acid. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed methods to verify its chemical structure and assess impurities. These analytical tools provide scientists with the confidence needed for further applications, whether in pharmaceuticals or research.
The growing interest in natural product-inspired drug design has also led to investigations into derivatives of N-Benzylanthranilic Acid. By leveraging its structural framework, researchers aim to develop compounds that mimic the bioactivity of naturally occurring molecules while offering improved pharmacokinetic properties. This approach aligns with the broader trend toward sustainable and innovative drug discovery strategies.
Future research directions may explore the use of computational methods to predict new derivatives of N-Benzylanthranilic Acid with enhanced therapeutic potential. Machine learning algorithms can analyze large datasets to identify structural features that correlate with biological activity, guiding the design of next-generation compounds. Such computational approaches complement traditional experimental methods, accelerating the discovery process.
The versatility of N-Benzylanthranilic Acid extends beyond pharmaceutical applications. It has shown promise in materials science, where its aromatic structure can contribute to the development of functional polymers and coatings. The compound's ability to undergo further functionalization allows for tailored materials with specific properties, such as improved durability or biodegradability.
In conclusion, N-Benzylanthranilic Acid (CAS No. 6622-55-5) is a multifaceted compound with significant implications in pharmaceuticals, biochemical research, and materials science. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents, while its derivatives offer insights into biological mechanisms. As research continues to evolve, the applications of this compound are likely to expand, driven by advancements in synthetic chemistry and computational methods.
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